Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features an indole core with formyl and carboxylate functional groups, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate, also known as ETHYL 3-FORMYL-1-METHYLINDOLE-2-CARBOXYLATE, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
One study suggests that an indole-2-carboxylic acid derivative effectively inhibits the strand transfer of hiv-1 integrase
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Indole derivatives have been reported to show various biologically vital properties . For instance, some indole derivatives have been reported to inhibit the growth of human leukemia K562 cells .
Action Environment
It’s worth noting that the storage temperature can affect the stability of similar compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate has been found to interact with multiple receptors, making it a valuable compound for the development of new useful derivatives
Molecular Mechanism
It is known that indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and palladium-catalyzed heterocyclization has been reported to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Ethyl 3-carboxy-1-methyl-1H-indole-2-carboxylate.
Reduction: Ethyl 3-hydroxymethyl-1-methyl-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: Similar structure but lacks the formyl group.
Ethyl indole-2-carboxylate: Similar structure but lacks the formyl and methyl groups.
Indole-3-acetic acid: A naturally occurring compound with a similar indole core but different functional groups.
Uniqueness
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate is unique due to the presence of both formyl and carboxylate groups on the indole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate is a significant indole derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, are recognized for their broad spectrum of biological activities, such as:
- Antiviral
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
These compounds have been extensively studied in medicinal chemistry due to their ability to interact with various biological pathways and targets .
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Viral Integrase : Research indicates that derivatives of indole can inhibit the strand transfer activity of HIV-1 integrase, which is crucial for viral replication. This compound has shown promising results in this context, with modifications leading to improved inhibitory potency .
- Antitumor Activity : The compound has been evaluated against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against HeLa and MCF-7 cell lines, indicating significant antiproliferative effects .
- Interaction with Receptors : this compound binds to multiple receptors, which may contribute to its diverse biological activities. This binding affinity is essential for the development of new therapeutic agents targeting specific diseases .
Anticancer Activity
A detailed study assessed the antiproliferative effects of this compound on various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 0.37 | Induction of apoptosis via cell cycle arrest |
MCF-7 | 0.16 | Inhibition of tubulin polymerization |
HT29 | 0.17 | Apoptotic pathway activation |
HL-60 | 18 | Lower activity noted |
The compound demonstrated significant cytotoxicity against the HeLa and MCF-7 cell lines, primarily through mechanisms involving apoptosis and cell cycle disruption .
Antiviral Activity
In a separate investigation focusing on HIV integrase inhibition, this compound derivatives were synthesized and tested:
Compound Variant | IC50 (μM) | Improvement Factor |
---|---|---|
Parent Compound | 6.85 | - |
C6-Halogenated | 1.05 - 1.70 | Up to 6.5-fold |
The introduction of halogenated groups significantly enhanced the inhibitory activity against integrase, demonstrating the potential for structural modifications to optimize therapeutic efficacy .
Properties
IUPAC Name |
ethyl 3-formyl-1-methylindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(8-15)9-6-4-5-7-11(9)14(12)2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNCZFAUVNDYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.